Avilamycine

Vue d'ensemble

Description

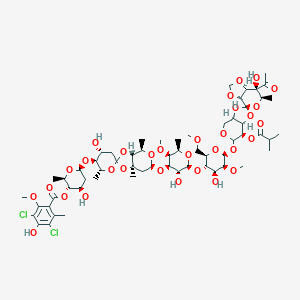

L'Avilamycine est un antibiotique orthosomycine produit par la bactérie Streptomyces viridochromogenes. Elle est principalement utilisée comme additif alimentaire stimulant la croissance chez la volaille et le bétail en raison de sa capacité à inhiber les bactéries Gram-positives, y compris les entérocoques résistants à la vancomycine et les streptocoques résistants à la pénicilline . L'this compound est composée d'une molécule d'acide dichloroisoeverninic et d'une chaîne d'heptasaccharide .

Applications De Recherche Scientifique

Avilamycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Target of Action

Avilamycin, also known as Surmax, primarily targets the 50S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival.

Mode of Action

Avilamycin inhibits bacterial protein synthesis through a unique mechanism of action. It binds to the 50S ribosomal subunit, preventing the association of IF2 . This action inhibits the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . Avilamycin also exhibits a novel double mechanism of action by blocking both the initiation steps and the late stages of protein synthesis .

Biochemical Pathways

Avilamycin affects the protein synthesis pathway in bacteria. An enzyme called AviZ1, an aldo-keto reductase in the avilamycin pathway, catalyzes the redox conversion between avilamycins A and C . This enzyme exhibits a unique NADH/NAD+ preference, allowing it to efficiently catalyze the oxidation of avilamycin C to form avilamycin A using abundant NAD+ in cells .

Pharmacokinetics

The pharmacokinetics of avilamycin have been studied in the ileal content of swine . The PK parameters of AUC 0–24h, Cmax, and Tmax in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC)ex for bactericidal activity in intestinal content was 36.15 h .

Result of Action

The result of avilamycin’s action is the inhibition of protein synthesis, which leads to bacterial death . By preventing the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site, avilamycin disrupts the protein synthesis process, thereby inhibiting bacterial growth .

Action Environment

The action of avilamycin can be influenced by environmental factors. For instance, the formulation of optimal regimens and clinical breakpoints is crucial for clinical treatment and controlling drug resistance . Avilamycin showed no cross-resistance and good activity for the treatment of C. perfringens, a common cause of intestinal diseases in humans, animals, fish, and their environment .

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Avilamycin has a strong treatment efficacy against necrotic enteritis and does not display cross-resistance with any other antimicrobial agents, suggesting that this type of antimicrobial agents may represent an avenue for the development of new antimicrobial agents . The strategy of increasing the production of avilamycin in S. viridochromogenes might provide an alternative method to enhance the synthesis of secondary metabolites in other Streptomyces .

Analyse Biochimique

Biochemical Properties

Avilamycin interacts with various biomolecules in its biochemical reactions. It binds to the 23S rRNA in the region proximal to the channel where tRNA enters the A-site, blocking protein synthesis . Avilamycin resistance is mediated by 23S rRNA methylation and active avilamycin transport .

Cellular Effects

Avilamycin influences cell function by inhibiting protein synthesis, which affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of protein synthesis can lead to the death of the bacterial cell, thus exhibiting its antimicrobial properties.

Molecular Mechanism

At the molecular level, Avilamycin exerts its effects through binding interactions with biomolecules, specifically the 23S rRNA . This binding blocks the protein synthesis pathway, leading to the inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

It is known that the biosynthesis of Avilamycin is regulated by two transcriptional activators, AviC1 and AviC2 .

Dosage Effects in Animal Models

It is used as a growth promoter in many countries, suggesting its safety at certain dosage levels .

Metabolic Pathways

Avilamycin is involved in complex metabolic pathways. Its biosynthesis requires the formation of a polyketide moiety and its attachment to a heptasaccharide chain consisting of various sugars .

Transport and Distribution

It is known that Avilamycin resistance can be mediated by active Avilamycin transport .

Subcellular Localization

Given its mechanism of action, it is likely that Avilamycin localizes to the ribosomes where it binds to the 23S rRNA .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'Avilamycine est produite par fermentation microbienne. Le processus de production implique la fermentation de Streptomyces viridochromogenes, suivie d'une filtration à haute pression du liquide de fermentation. Le gâteau filtrant d'this compound obtenu est ensuite séché et broyé .

Méthodes de Production Industrielle : La production industrielle de l'this compound implique l'optimisation des conditions de fermentation pour améliorer le rendement. Des techniques telles que la mutagenèse combinatoire utilisant la lumière ultraviolette et le plasma atmosphérique et à température ambiante, ainsi que le criblage rationnel par des concentrations élevées de chlorure de calcium, ont été employées pour augmenter la production d'this compound . De plus, la composition du milieu de fermentation, les paramètres d'inoculation et les stratégies de supplémentation pour les vecteurs d'oxygène, le glucose et les précurseurs tels que la L-valine, le D-xylose et l'acétate de sodium sont optimisés pour améliorer encore le rendement .

Analyse Des Réactions Chimiques

Types de Réactions : L'Avilamycine subit diverses réactions chimiques, notamment l'oxydation et la réduction. Par exemple, une enzyme aldo-céto réductase, AviZ1, catalyse la conversion redox entre l'this compound A et l'this compound C .

Réactifs et Conditions Communs : Les réactions redox impliquant l'this compound utilisent généralement des cofacteurs tels que NADH/NAD+ ou NADPH/NADP+ . L'oxydation de l'this compound C pour former l'this compound A est facilitée par la présence de NAD+ abondant in vivo .

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent l'this compound A et l'this compound C, qui diffèrent par l'état redox de la chaîne ramifiée à deux carbones du groupe octose terminal .

4. Applications de la Recherche Scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Médecine : L'this compound est employée comme médicament vétérinaire pour contrôler les infections entériques bactériennes chez la volaille, les porcs et les lapins.

5. Mécanisme d'Action

L'this compound inhibe la synthèse des protéines bactériennes par un nouveau mécanisme d'action. Elle se lie à la sous-unité ribosomique 50S et empêche l'association du facteur d'initiation 2, ce qui inhibe la formation du complexe d'initiation 70S mature et le positionnement correct de l'ARN de transfert dans le site aminoacyl . Ce double mécanisme bloque efficacement les étapes initiales et tardives de la synthèse des protéines, conduisant à la mort bactérienne .

Composés Similaires:

- Flambamycine

- Curamycine

- Orthosomycine

Comparaison : L'this compound est unique parmi les antibiotiques orthosomycines en raison de sa structure et de son mécanisme d'action spécifiques. Bien que d'autres orthosomycines comme la flambamycine et la curamycine inhibent également la synthèse des protéines, le double mécanisme d'action de l'this compound et sa capacité à se lier à la fois aux sous-unités ribosomiques 30S et 50S la distinguent des autres composés similaires . De plus, l'efficacité de l'this compound contre les entérocoques résistants à la vancomycine et les streptocoques résistants à la pénicilline met en évidence son caractère unique .

Comparaison Avec Des Composés Similaires

- Flambamycin

- Curamycin

- Orthosomycin

Comparison: Avilamycin is unique among orthosomycin antibiotics due to its specific structure and mechanism of action. While other orthosomycins like flambamycin and curamycin also inhibit protein synthesis, avilamycin’s dual mechanism of action and its ability to bind to both the 30S and 50S ribosomal subunits distinguish it from other similar compounds . Additionally, avilamycin’s effectiveness against vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus further highlights its uniqueness .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Avilamycin involves several steps starting from commercially available starting materials. The key steps include the synthesis of the core structure, followed by the introduction of various functional groups.", "Starting Materials": [ "L-threonine", "L-serine", "L-lysine", "L-valine", "L-phenylalanine", "L-arginine", "L-proline", "L-aspartic acid", "L-glutamic acid", "L-tyrosine", "L-histidine", "L-methionine", "L-leucine", "L-isoleucine", "L-cysteine", "L-alanine", "L-ornithine", "L-tryptophan", "L-asparagine", "L-glutamine" ], "Reaction": [ "The synthesis of the core structure involves the condensation of L-threonine and L-serine to form a diketopiperazine ring.", "The ring is then functionalized with various amino acids using peptide coupling reactions.", "The final steps involve the introduction of a thioether linkage and the formation of a macrocyclic ring through an intramolecular cyclization reaction.", "The resulting compound is then deprotected and purified to obtain Avilamycin." ] } | |

| The antibiotic growth promoter avilamycin inhibits protein synthesis by binding to bacterial ribosomes. Here the binding site is further characterized on Escherichia coli ribosomes. The drug interacts with domain V of 23S rRNA, giving a chemical footprint at nucleotides A2482 and A2534. Selection of avilamycin-resistant Halobacterium halobium cells revealed mutations in helix 89 of 23S rRNA. Furthermore, mutations in helices 89 and 91, which have previously been shown to confer resistance to evernimicin, give cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes at the ribosomal A-site interfering with initiation factor IF2 and tRNA binding in a manner similar to evernimicin. | |

Numéro CAS |

11051-71-1 |

Formule moléculaire |

C61H88Cl2O32 |

Poids moléculaire |

1404.2 g/mol |

Nom IUPAC |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 |

Clé InChI |

XIRGHRXBGGPPKY-FCWLXANGSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

SMILES canonique |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Color/Form |

Colorless, needle-shaped crystals from acetone-ether |

melting_point |

188-189.5 °C Colorless needles from chloroform/petroleum ether; MW: 1404.25; MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/ |

| 11051-71-1 | |

Pictogrammes |

Irritant |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

LY 048740; Surmax |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)